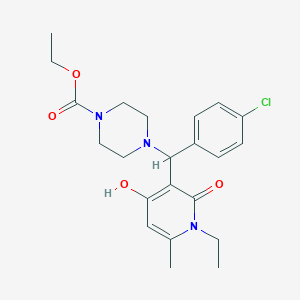
Ethyl 4-((4-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((4-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H28ClN3O4 and its molecular weight is 433.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is a part of this compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives, which share a similar structure to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the diverse biological activities associated with indole derivatives , it’s plausible that this compound could have a variety of molecular and cellular effects.
生化分析
Biochemical Properties
It is known that indole derivatives, which share a similar structure, play a significant role in cell biology . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Related indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
生物活性
Ethyl 4-((4-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a synthetic compound that has shown significant potential in various biological activities, particularly in pharmacological applications. This article reviews its molecular structure, synthesis, and biological activities, including anticancer effects and other pharmacological properties.
Molecular Structure and Properties
The compound's molecular formula is C21H25ClN2O3 with a molecular weight of approximately 392.89 g/mol. Its structure features a piperazine ring substituted with a chlorophenyl group and a dihydropyridine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C21H25ClN2O3 |
| Molecular Weight | 392.89 g/mol |
| Purity | ≥95% |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound exhibited notable cytotoxicity with an IC50 value in the low micromolar range.
- HCT-116 (Colon Cancer) : Similar efficacy was observed in this cell line.
- PC-3 (Prostate Cancer) : The compound also demonstrated activity against prostate cancer cells.
In comparative studies involving related compounds, this compound was found to be more effective than standard chemotherapeutic agents such as doxorubicin, indicating its potential as a promising candidate for cancer treatment .
The mechanism underlying the anticancer activity of this compound is believed to involve:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Effects : By reducing inflammation, it may indirectly inhibit tumor growth.
Other Pharmacological Activities
Apart from its anticancer properties, this compound has been studied for other pharmacological effects:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential use as an antibacterial agent .
- Analgesic Properties : Preliminary studies indicate that it may possess analgesic effects superior to traditional pain relievers .
- Neuroprotective Effects : Research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Case Studies
Several case studies have explored the biological activity of this compound:
-
Case Study on Anticancer Efficacy :
- A study involving MCF-7 cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
- The mechanism was linked to the activation of apoptotic pathways.
-
Case Study on Antimicrobial Activity :
- In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
属性
IUPAC Name |
ethyl 4-[(4-chlorophenyl)-(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O4/c1-4-26-15(3)14-18(27)19(21(26)28)20(16-6-8-17(23)9-7-16)24-10-12-25(13-11-24)22(29)30-5-2/h6-9,14,20,27H,4-5,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCYEYVYZGAFJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C(=O)OCC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













